Neridronate sodium
Übersicht
Beschreibung
Neridronate Sodium, also known as Neridronic Acid, is a bisphosphonate drug that prevents osteoclastic bone resorption . It is used for the prevention and treatment of osteoporosis . The chemical formula of Neridronate Sodium is C6H16NNaO7P2 .
Molecular Structure Analysis
Neridronate Sodium has a molecular weight of 299.131 . The IUPAC name for this compound is sodium hydrogen (6-amino-1-hydroxy-1-phosphonohexyl)phosphonate . The structure of Neridronate Sodium includes two phosphonate groups linked together through a carbon atom .
Chemical Reactions Analysis
Bisphosphonates like Neridronate Sodium have a P-C-P structure, which is similar to the P-O-P structure of native pyrophosphate . This structure allows strong and selective binding to hydroxyapatite, as well as osteoclast inhibition through different mechanisms of action .
Physical And Chemical Properties Analysis
Neridronate Sodium is a small molecule with a water solubility of 20.9 mg/mL . It has a logP value of -0.89, indicating its hydrophilic nature . The compound has a pKa (Strongest Acidic) of 0.69, indicating its acidic nature . It has a polar surface area of 164.14 Å2, suggesting its ability to form hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Osteoblast Differentiation : Neridronate enhances the differentiation of cultured osteoblasts into mature bone-forming cells, suggesting its use in long-term therapy for demineralizing metabolic bone disorders (Frediani et al., 2004).
Treatment of Bone Diseases : It is approved in Italy for treating osteogenesis imperfecta, Paget's disease of bone, and type I complex regional pain syndrome (Corrado, Colia, & Cantatore, 2017).
Angiogenesis Inhibition : Neridronate inhibits angiogenesis both in vitro and in vivo, making it a potential treatment for various angiogenesis-dependent diseases like chronic inflammatory diseases and cancer (Ribatti et al., 2007).
Osteoporosis and Pain Syndrome Treatment : It is licensed for treating osteoporosis and complex regional pain syndrome type I (Gatti et al., 2013).
Bone Mineral Density Improvement : Neridronate increases bone mineral density and reduces bone resorption in adults with osteogenesis imperfecta type I (Leali et al., 2017).
Cancer Treatment Support : It prevents bone loss in patients with prostate cancer undergoing androgen ablation therapy (Morabito et al., 2004).
Transient Osteoporosis Treatment : It successfully treated transient osteoporosis of the hip in a young woman during pregnancy (Montagna et al., 2005).
Improvement in Bone Conditions : Neridronate is effective in treating metabolic bone disorders and musculoskeletal pain conditions (Iolascon & Moretti, 2022).
Complex Regional Pain Syndrome : Neridronate has shown promise in reducing the extreme pain associated with complex regional pain syndrome (Littlejohn, 2013).
Postmenopausal Osteoporosis Treatment : When administered intravenously, it results in clinically relevant increases in bone mineral density in postmenopausal women (Braga et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;(6-amino-1-hydroxy-1-phosphonohexyl)-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYULJPRWPTMTD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nerixia | |
CAS RN |
80729-79-9 | |
Record name | Neridronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080729799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NERIDRONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JVB49Q0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.